

Introduction: The Significance of a Symmetrical Aromatic Core

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Compound of Interest

Compound Name: *Benzene-1,3,5-trisulfonic acid*

CAS No.: 617-99-2

Cat. No.: B1615911

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Benzene-1,3,5-trisulfonic acid is a high-value chemical reagent distinguished by a benzene ring symmetrically functionalized with three sulfonic acid groups.[1] This unique arrangement confers strong acidity and makes it a versatile, rigid, tritopic linker for building advanced materials.[1] Its primary applications are found in the synthesis of highly stable metal-organic frameworks (MOFs) and coordination polymers, where it serves as a sulfonic acid analogue to trimesic acid.[1] Furthermore, the high density of these acidic groups is leveraged in the development of sophisticated proton-conducting materials, which are critical for fuel cell technology.[1] Its utility also extends to catalysis and as an intermediate in the synthesis of specialized dyes and pharmaceuticals.[1][2]

Molecular Structure and Core Identifiers

The foundational properties of BTSA stem directly from its molecular architecture. The symmetrical placement of the three sulfonic acid groups on the benzene ring dictates its electronic properties, acidity, and its utility as a trivalent node in supramolecular chemistry.

Caption: Molecular structure of **Benzene-1,3,5-trisulfonic acid**.

Table 1: Core Identifiers for **Benzene-1,3,5-trisulfonic Acid**

Identifier	Value	Source(s)
CAS Number	617-99-2	[1][2][3][4]
Molecular Formula	C ₆ H ₆ O ₉ S ₃	[1][2][4][5]
Molecular Weight	318.30 g/mol	[1][2][6]
InChI Key	RBUBFLVZIXNHTE- UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical characteristics of BTSA are summarized below. These properties are critical for determining its appropriate handling, storage, and application in various experimental contexts.

Table 2: Key Physicochemical Properties

Property	Value	Notes and Rationale	Source(s)
Appearance	Colorless crystalline solid	The crystalline nature is typical for rigid aromatic compounds.	[2]
Melting Point	123-124 °C	This relatively high melting point reflects the strong intermolecular forces (hydrogen bonding) between the sulfonic acid groups.	[2]
Boiling Point	Not Applicable	Decomposes before boiling. Strong acids often have high boiling points, but thermal stability is a limiting factor.	[2]
Density (Predicted)	2.017 ± 0.06 g/cm ³	The high density is due to the presence of three heavy sulfur and nine oxygen atoms on a compact benzene core.	[2]
pKa (Predicted)	-2.14 ± 0.50	The strongly negative pKa value indicates that it is a very strong acid, fully deprotonating in aqueous solutions. This is due to the powerful electron-withdrawing effect of the sulfonyl groups and the resonance	[2]

stabilization of the resulting sulfonate anions.

Solubility

Soluble in water

The three highly polar sulfonic acid groups readily form hydrogen bonds with water, ensuring high aqueous solubility.

While specific data for BTSA is limited, its structural analogue, benzenesulfonic acid, is also highly water-soluble.

[2][7]

Synthesis and Reactivity Insights

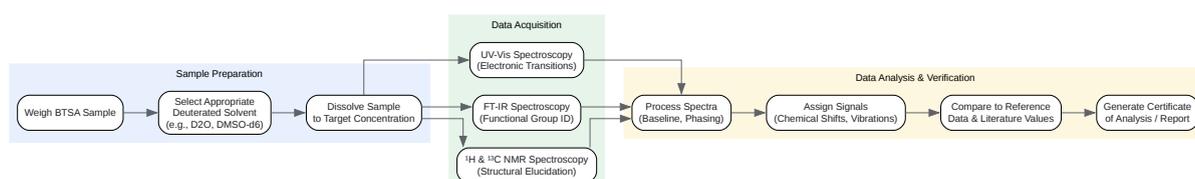
Synthesis: The primary route to **Benzene-1,3,5-trisulfonic acid** is through the exhaustive electrophilic sulfonation of benzene.[1] Achieving the desired 1,3,5-isomer is a thermodynamically controlled process. The causality behind the experimental conditions is crucial:

- **Kinetic vs. Thermodynamic Control:** Initial sulfonation favors other isomers.
- **Elevated Temperature:** Higher temperatures (though carefully controlled to avoid by-products) provide the energy needed for the rearrangement of initially formed products to the more stable 1,3,5-isomer.[1]
- **Stoichiometry:** A carefully controlled molar ratio of benzene to the sulfonating agent (e.g., oleum) is required to drive the reaction towards trisulfonation.[1]

Reactivity: BTSA is a strong acid and serves as a versatile precursor. A key reaction involves its conversion to Benzene-1,3,5-trisulfonyl chloride, a more reactive intermediate that can undergo further transformations, such as amidation reactions with amines to form a variety of triamide derivatives.[1]

Methodologies for Physicochemical Characterization

To ensure the identity and purity of BTSA, a series of analytical techniques are employed. The protocols described below represent self-validating systems for quality control and research purposes.



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Caption: Generalized workflow for the spectroscopic characterization of BTSA.

Protocol 1: Determination of Melting Point via Capillary Method

- Rationale: This standard technique provides a rapid and reliable measure of purity. A sharp melting range indicates a pure compound, while a broad and depressed range suggests the presence of impurities.
- Methodology:
 - Ensure the BTSA sample is thoroughly dried to remove any residual solvent or moisture.
 - Finely powder a small amount of the crystalline sample.

- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into a calibrated melting point apparatus.
- Heat the apparatus rapidly to about 15-20 °C below the expected melting point (123 °C).
- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first liquid drop appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1 - T_2 .

Protocol 2: Spectroscopic Identity Confirmation

- Rationale: A combination of spectroscopic techniques provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule, and together they form a comprehensive fingerprint.
- Methodology:
 - Sample Preparation: Prepare a solution of BTSA in a suitable deuterated solvent (e.g., DMSO- d_6 for NMR) or as a KBr pellet for FT-IR.
 - ^1H NMR Spectroscopy:
 - Acquire the spectrum.
 - Expected Result: Due to the C_3 symmetry, a single signal (a singlet) is expected in the aromatic region for the three equivalent protons on the benzene ring.
 - ^{13}C NMR Spectroscopy:
 - Acquire the spectrum.
 - Expected Result: Two signals are expected in the aromatic region: one for the three carbons bonded to the sulfonic acid groups and another for the three carbons bonded to hydrogen.

- FT-IR Spectroscopy:
 - Acquire the spectrum in the range of 4000-400 cm^{-1} .
 - Expected Result: Look for characteristic absorption bands: a broad O-H stretch (from the sulfonic acid groups), strong S=O stretches, and C-H and C=C stretches associated with the aromatic ring.[8][9]

Safety and Handling

As a strong acid, proper handling of **Benzene-1,3,5-trisulfonic acid** is imperative. The following guidelines are based on standard safety data sheets.

- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, impervious clothing, and suitable gloves.[3] In case of dust formation or exceeding exposure limits, use a full-face respirator.[3]
- First-Aid Measures:
 - Inhalation: Move the victim to fresh air.[3]
 - Skin Contact: Immediately remove contaminated clothing and rinse the skin with water.[3]
 - Eye Contact: Rinse with pure water for at least 15 minutes.[3]
 - Ingestion: Rinse the mouth with water. Do not induce vomiting.[3]
- Accidental Release: Avoid dust formation.[3] Contain the spillage and collect for disposal in a licensed chemical destruction plant.[3] Do not discharge into sewer systems.[3]
- Storage: Store in a dry, well-ventilated area.

Conclusion

Benzene-1,3,5-trisulfonic acid is a molecule of significant academic and industrial interest, whose utility is directly derived from its unique physicochemical properties. Its strong acidity, high water solubility, thermal stability, and rigid, symmetrical structure make it an invaluable building block for next-generation materials, from proton-exchange membranes to highly

porous metal-organic frameworks. A thorough understanding of its properties and the analytical methods used for its characterization, as detailed in this guide, is essential for any researcher or developer looking to harness its full potential.

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